molecular formula C9H8N2O2 B176361 6-amino-1H-indole-2-carboxylic acid CAS No. 135855-63-9

6-amino-1H-indole-2-carboxylic acid

Cat. No.: B176361
CAS No.: 135855-63-9
M. Wt: 176.17 g/mol
InChI Key: NVTAPSGYTBQTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1H-indole-2-carboxylic acid is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and their biological activities. This compound features an indole core with an amino group at the sixth position and a carboxylic acid group at the second position. It is of interest in both synthetic organic chemistry and medicinal chemistry due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-amino-1H-indole-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 2-nitrobenzaldehyde, a series of reactions including reduction, cyclization, and functional group transformations can lead to the desired compound. The reaction conditions typically involve the use of reducing agents like sodium borohydride and catalysts such as palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations precisely.

Chemical Reactions Analysis

Types of Reactions: 6-Amino-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve the use of Lewis acids like aluminum chloride or boron trifluoride.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

HIV-1 Integrase Inhibition

One of the most promising applications of 6-amino-1H-indole-2-carboxylic acid is its role as an inhibitor of HIV-1 integrase. Recent studies have demonstrated that derivatives of indole-2-carboxylic acid exhibit significant inhibitory activity against this viral enzyme, which is crucial for the integration of viral DNA into the host genome.

  • Mechanism of Action : The indole core and carboxyl group of these compounds facilitate chelation with magnesium ions in the active site of integrase, enhancing their inhibitory effects. For example, compound 3 has shown an IC50 value of 0.13 μM, indicating strong activity against integrase strand transfer .
  • Structural Optimizations : Further modifications at various positions on the indole scaffold have led to enhanced interactions with integrase and improved antiviral potency. The introduction of different substituents at C3 and C6 positions has been particularly effective in increasing binding affinity and biological activity .
CompoundIC50 (μM)Structural Modification
30.13Long branch at C3
17a3.11Halogenated benzene at C6

Potential Antifungal Activity

Another area where this compound shows promise is in antifungal applications. Recent research has identified related compounds that demonstrate antifungal properties against various pathogens.

  • Production Optimization : A study focused on optimizing the production of 6-methoxy-1H-indole-2-carboxylic acid from Bacillus toyonensis highlighted its stability and antifungal efficacy under various conditions . This suggests that derivatives of indole-2-carboxylic acids could be explored further for their antifungal potential.

Structural Variants and Derivatives

The versatility of the indole structure allows for numerous derivatives that can enhance specific biological activities:

Indole-Carboxylic Acid Derivatives

Various derivatives have been synthesized to improve the pharmacological profile of this compound:

  • N-Phenylacetamide Derivatives : These compounds have shown superior inhibitory activity against α-glucosidase compared to standard inhibitors like acarbose, indicating potential applications in diabetes management .

Biochemical Modulation

Research has indicated that certain derivatives can modulate immune responses by affecting T helper cell activity, which may lead to novel therapeutic strategies for autoimmune diseases and allergies .

Case Studies and Research Findings

Several studies have documented the effectiveness and potential applications of this compound:

Study on HIV Integrase Inhibitors

A comprehensive study reported that several synthesized indole derivatives exhibited varying degrees of integrase inhibition, with specific structural modifications leading to enhanced antiviral activity . The binding mode analysis revealed critical interactions between these compounds and viral components.

Antifungal Activity Assessment

In another investigation, a series of indole derivatives were tested for antifungal activity, demonstrating significant efficacy against common fungal pathogens, suggesting their potential use in treating fungal infections .

Mechanism of Action

The mechanism of action of 6-amino-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the indole ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

    Indole-2-carboxylic acid: Lacks the amino group at the sixth position, which can affect its reactivity and biological activity.

    6-Methoxy-1H-indole-2-carboxylic acid: Contains a methoxy group instead of an amino group, leading to different chemical and biological properties.

    6-Bromo-1H-indole-2-carboxylic acid:

Uniqueness: 6-Amino-1H-indole-2-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the indole ring. This combination allows for a wide range of chemical modifications and interactions, making it a versatile compound in synthetic and medicinal chemistry.

Biological Activity

6-Amino-1H-indole-2-carboxylic acid (also referred to as indole-2-carboxylic acid) is a compound of significant interest in medicinal chemistry, particularly for its potential as an inhibitor of HIV-1 integrase, a critical enzyme in the HIV life cycle. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and therapeutic potential.

This compound exhibits its biological activity primarily through the inhibition of HIV-1 integrase. The integrase enzyme is essential for the integration of viral DNA into the host genome, making it a prime target for antiviral therapy.

Research has shown that this compound can effectively chelate two magnesium ions in the active site of integrase, which is crucial for its enzymatic function. The binding conformation analysis indicates that the indole core and carboxyl group play significant roles in this interaction, facilitating the inhibition of strand transfer activity essential for viral replication .

Structure-Activity Relationship (SAR)

The efficacy of this compound as an integrase inhibitor can be significantly enhanced through structural modifications. Several derivatives have been synthesized and evaluated:

CompoundIC50 (μM)Notable ModificationsObservations
This compound32.37NoneBase compound
Compound 312.41C3 long branchIncreased binding affinity
Compound 20a0.13C6 halogenated benzeneSignificant enhancement in inhibitory activity
Compound 17a3.11C6 halogenated benzene ringImproved interaction with viral DNA through π–π stacking

The introduction of halogenated groups at the C6 position and long branches at the C3 position has been found to enhance the inhibitory effects against HIV-1 integrase significantly . For example, compound 20a demonstrated an IC50 value of 0.13 μM, indicating a remarkable increase in potency compared to the parent compound .

Case Study 1: Optimization for HIV-1 Integrase Inhibition

In a study focused on optimizing indole derivatives for HIV treatment, researchers synthesized various compounds based on the indole-2-carboxylic acid scaffold. The study revealed that specific substitutions at positions C3 and C6 dramatically influenced biological activity. For instance, compounds with substituted anilines at C3 exhibited IC50 values ranging from 10.06 to 15.70 μM, showcasing enhanced antiviral activity compared to the original compound .

Case Study 2: Antiproliferative Effects

Another investigation assessed the antiproliferative effects of indole derivatives, including those based on this compound. Certain derivatives displayed promising results against various cancer cell lines, indicating potential applications beyond antiviral therapy . The findings suggest that modifications aimed at improving integrase inhibition could also lead to broader therapeutic benefits.

Properties

IUPAC Name

6-amino-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c10-6-2-1-5-3-8(9(12)13)11-7(5)4-6/h1-4,11H,10H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVTAPSGYTBQTAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622093
Record name 6-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135855-63-9
Record name 6-Amino-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.